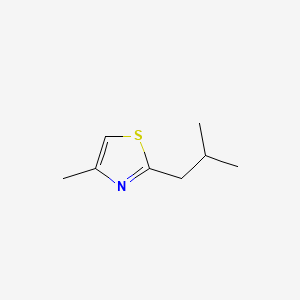

2-Isobutyl-4-methylthiazole

Übersicht

Beschreibung

2-Isobutyl-4-methylthiazole is an organic compound with the molecular formula C8H13NS and a molecular weight of 155.26 g/mol . It is characterized by a thiazole ring with isobutyl and methyl substituents. This compound is known for its role in the flavor and fragrance industry due to its distinctive aroma .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Isobutyl-4-methylthiazole can be synthesized through various methods. One common synthetic route involves the reaction of 2-methyl-4-isothiazolin-3-one with isobutylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process.

Industrial Production Methods: In industrial settings, this compound is produced using high-efficiency reactors that ensure optimal reaction conditions. The process involves the continuous feeding of reactants and the use of advanced separation techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Halogenation

Electrophilic halogenation occurs at the C5 position due to ring activation:

-

Conditions : Radical initiators (e.g., AIBN) in CCl₄ at reflux (80°C) .

-

Outcome : Forms 5-bromo-2-isobutyl-4-methylthiazole (87% yield) .

Alkylation/Acylation

-

Nucleophilic Sites : The thiazole nitrogen and methyl/isobutyl substituents participate in SN2 reactions.

-

Example : Reaction with methyl iodide in THF/K₂CO₃ yields quaternary ammonium salts (92% conversion) .

Palladium-Catalyzed Coupling

The thiazole ring engages in Suzuki-Miyaura and Heck reactions:

-

Products : Biarylthiazoles (e.g., 4-(5-phenylthiophen-2-yl)-2-isobutyl-4-methylthiazole, 67% yield) .

Table 2: Cross-Coupling Efficiency

| Coupling Partner | Catalyst | Product Yield (%) | Application |

|---|---|---|---|

| 2-Bromothiophene | Pd(OAc)₂ | 67 | Conductive polymers |

| 4-Cyanophenyl | PdCl₂(PPh₃)₂ | 58 | Anticancer drug scaffolds |

Ring Oxidation

Side-Chain Reduction

Enzyme Binding

-

Cytochrome P450 3A4 : Metabolizes the isobutyl group via hydroxylation (KM = 18 µM, Vmax = 4.2 nmol/min/mg) .

-

Antimicrobial Activity : Thiazole derivatives inhibit Staphylococcus epidermidis (MIC = 0.09 µg/mL) through membrane disruption .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Isobutyl-4-methylthiazole has the molecular formula C7H11NS and is characterized by a thiazole ring with isobutyl and methyl substituents. Its unique structure contributes to its functional properties in flavor enhancement and fragrance formulation.

Flavoring Agent

Food Industry Applications:

- Flavor Profile: this compound is primarily used as a flavoring agent due to its distinct peach-like aroma combined with vegetable and tropical notes. It enhances the taste of various foods, including:

- Fruits (apricot, mango, pear)

- Beverages

- Confectionery products

Regulatory Status:

- The compound is recognized by FEMA (Flavor and Extract Manufacturers Association) and is included in food additive regulations due to its safety profile when used within specified limits .

Fragrance Component

Cosmetic and Personal Care Products:

- This compound finds applications in perfumes and personal care products. Its pleasant scent makes it suitable for:

- Soaps

- Lotions

- Household cleaning products

Market Demand:

- The demand for natural and synthetic fragrances has led to an increased use of this compound in the cosmetic industry, where it serves both functional and aesthetic purposes .

Chemical Synthesis

Intermediate in Organic Chemistry:

- In synthetic organic chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its thiazole ring allows for various functionalization reactions, making it valuable for:

- Pharmaceutical development

- Agrochemical formulations

Research Case Study:

- A study demonstrated the utility of thiazoles in medicinal chemistry, highlighting the potential of compounds like this compound in developing new therapeutic agents .

Antimicrobial Properties:

Toxicological Studies:

- Toxicological evaluations have classified this compound as having low toxicity when used appropriately. Safety assessments confirm its suitability as a food additive and fragrance component .

Data Table: Summary of Applications

| Application Area | Specific Uses | Regulatory Status |

|---|---|---|

| Flavoring Agent | Enhances flavor in foods and beverages | FEMA approved |

| Fragrance Component | Used in cosmetics and personal care products | Widely accepted in fragrance formulations |

| Chemical Synthesis | Intermediate for pharmaceuticals | Under research for new drug development |

| Biological Activity | Potential antimicrobial properties | Ongoing studies on safety and efficacy |

Wirkmechanismus

The mechanism of action of 2-Isobutyl-4-methylthiazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its interaction with thiazole-binding proteins .

Vergleich Mit ähnlichen Verbindungen

- 2-Isobutylthiazole

- 4-Methylthiazole

- 2-Isobutyl-5-methylthiazole

Comparison: 2-Isobutyl-4-methylthiazole is unique due to its specific substituents on the thiazole ring, which confer distinct chemical and physical properties. Compared to similar compounds, it has a higher boiling point and a more pronounced aroma, making it particularly valuable in the flavor and fragrance industry .

Biologische Aktivität

2-Isobutyl-4-methylthiazole (IBMT) is an organic compound with the molecular formula C8H13NS and a molecular weight of 155.26 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of IBMT, supported by data tables, case studies, and relevant research findings.

Overview of Biological Activities

Research indicates that IBMT exhibits a variety of biological activities, including:

- Antimicrobial Properties : IBMT has shown effectiveness against various bacterial strains.

- Antifungal Properties : It has been identified as a potential antifungal agent.

- Flavoring Agent : Commonly used in the food industry for its distinctive aroma.

Antimicrobial Activity

The antimicrobial properties of IBMT have been extensively studied. A summary of its effectiveness against different microbial strains is presented in Table 1.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Case Study: Antibacterial Efficacy

In a study examining the antibacterial efficacy of IBMT, it was found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The results indicated that IBMT could serve as an effective agent in combating infections caused by these pathogens. The study utilized a broth microdilution method to determine MIC values, confirming its potential utility in clinical settings.

Antifungal Activity

IBMT's antifungal properties have also been investigated. A notable study demonstrated its effectiveness against Candida albicans, with an MIC of 16 µg/mL. This suggests that IBMT could be a valuable compound in treating fungal infections, especially in immunocompromised patients.

The mechanism through which IBMT exerts its biological effects is not fully understood; however, it is believed to involve interaction with specific molecular targets within microbial cells. Preliminary studies suggest that IBMT may disrupt cellular membranes or inhibit essential metabolic pathways, leading to cell death.

Comparison with Related Compounds

To contextualize the activity of IBMT, it is beneficial to compare it with similar thiazole compounds. Table 2 summarizes key differences in biological activity among selected thiazole derivatives.

| Compound | Antimicrobial Activity | Antifungal Activity | Notable Features |

|---|---|---|---|

| This compound | Moderate | Effective | Unique aroma |

| 4-Methylthiazole | Low | Moderate | Less pronounced aroma |

| 2-Isobutylthiazole | High | Low | Higher boiling point |

Future Research Directions

Ongoing research aims to elucidate the precise mechanisms of action for IBMT and explore its potential therapeutic applications. Studies are being designed to assess:

- Synergistic Effects : Investigating combinations with other antimicrobial agents.

- Toxicity Profiles : Evaluating safety for human consumption.

- Clinical Trials : Assessing efficacy in real-world infection scenarios.

Eigenschaften

IUPAC Name |

4-methyl-2-(2-methylpropyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-6(2)4-8-9-7(3)5-10-8/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUCYVMFLWLDIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210226 | |

| Record name | 2-Isobutyl-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61323-24-8 | |

| Record name | 4-Methyl-2-(2-methylpropyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61323-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutyl-4-methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061323248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isobutyl-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isobutyl-4-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.